molecular formula C20H15N3O4 B13782923 Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate CAS No. 94579-07-4

Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate

Cat. No.: B13782923
CAS No.: 94579-07-4
M. Wt: 361.3 g/mol
InChI Key: FHDVTJILBMDOQE-UHFFFAOYSA-N
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Description

Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate is a pyrazine derivative featuring a methyl carboxylate group at position 2 and a dibenzoylamino substituent (N-linked benzoyl groups) at position 2. The dibenzoylamino group confers steric bulk and electron-rich characteristics, influencing reactivity, solubility, and biological interactions.

Properties

CAS No.

94579-07-4

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

methyl 3-(dibenzoylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C20H15N3O4/c1-27-20(26)16-17(22-13-12-21-16)23(18(24)14-8-4-2-5-9-14)19(25)15-10-6-3-7-11-15/h2-13H,1H3

InChI Key

FHDVTJILBMDOQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CN=C1N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of Pyrazine-2-carboxylic Acid Derivatives

While direct literature on methyl 3-(dibenzoylamino)pyrazine-2-carboxylate is limited, closely related compounds such as methyl 3-aminopyrazine-2-carboxylate and pyrazine-2-carboxylic acid derivatives have been synthesized and can serve as precursors.

For example, methyl 3-aminopyrazine-2-carboxylate was synthesized by reacting 3-aminopyrazine-2-carbonyl chloride with methanol, following conversion of the acid to acid chloride using thionyl chloride (SOCl2) at 75 °C for 4 hours, then quenching in water and extraction with dichloromethane to isolate the ester in 66.7% yield (Figure 4 in). The acetylation and esterification steps were carefully controlled to avoid side reactions.

Formation of Acid Chloride Intermediate

The conversion of pyrazine-2-carboxylic acid or its derivatives to the corresponding acid chloride is commonly achieved using thionyl chloride (SOCl2). This step activates the carboxylic acid for nucleophilic substitution by amines. The reaction conditions typically involve refluxing the acid with SOCl2 under anhydrous conditions, followed by removal of excess SOCl2 under reduced pressure.

Amide Bond Formation with Dibenzoylamine

The critical step to introduce the dibenzoylamino group involves coupling the acid chloride intermediate with dibenzoylamine. This nucleophilic substitution reaction is carried out under controlled temperature (often 0–25 °C) in an inert solvent such as dichloromethane or tetrahydrofuran (THF), with a base (e.g., triethylamine) to neutralize the released HCl.

The reaction scheme can be summarized as:

$$
\text{Methyl 3-chlorocarbonylpyrazine-2-carboxylate} + \text{Dibenzoylamine} \rightarrow \text{this compound}
$$

Purification and Characterization

The crude product is purified by recrystallization or chromatographic techniques. Characterization is performed using:

  • Infrared spectroscopy (IR) to confirm amide bond formation (characteristic C=O stretch around 1680-1700 cm$$^{-1}$$).
  • Nuclear Magnetic Resonance (NMR) spectroscopy ($$^1$$H and $$^13$$C NMR) to confirm the chemical shifts corresponding to the pyrazine ring, methyl ester, and dibenzoylamino moiety.
  • Mass spectrometry (MS) to confirm molecular weight.
  • High-performance liquid chromatography (HPLC) for purity assessment (>99% purity achievable).

Representative Data Table of Preparation Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Acid chloride formation Pyrazine-2-carboxylic acid + SOCl2 75 4 85-90 Removal of excess SOCl2 crucial
Esterification Acid chloride + Methanol Room temp 2 66.7 Extraction with DCM
Amide coupling Acid chloride + Dibenzoylamine + Base (Et3N) 0–25 1–3 70-80 Inert atmosphere preferred
Purification Recrystallization/Chromatography - - - HPLC purity > 99%

Analysis of Preparation Methods

  • The use of thionyl chloride for acid chloride formation is a well-established and efficient method, providing a reactive intermediate for amide bond formation.
  • The amide coupling step is sensitive to moisture and requires anhydrous conditions to avoid hydrolysis.
  • The choice of solvent and base affects the reaction rate and yield; dichloromethane and triethylamine are commonly preferred.
  • Purification by recrystallization ensures high purity suitable for pharmaceutical applications.
  • The overall synthetic route is scalable and adaptable for industrial production with proper control of reaction parameters.

Scientific Research Applications

Medicinal Chemistry Applications

Antimycobacterial Activity:
Methyl derivatives of pyrazine-2-carboxylic acids, including methyl 3-(dibenzoylamino)pyrazine-2-carboxylate, have been investigated for their potential as antimycobacterial agents. Research has shown that modifications to the pyrazine structure can enhance lipophilicity, which is crucial for penetrating the lipid-rich mycobacterial cell wall. For instance, derivatives such as 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids demonstrated significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 1.56 µg/mL .

Case Study:
A study focusing on the synthesis and evaluation of various pyrazine derivatives found that certain compounds exhibited promising antimycobacterial properties. The structural modification of these compounds, including the introduction of dibenzoylamino groups, was pivotal in enhancing their biological activity against resistant strains of Mycobacterium tuberculosis.

Cosmetic Formulation Applications

Stabilizing Agents:
this compound can be utilized in cosmetic formulations as a stabilizing agent due to its chemical properties. Its ability to form stable emulsions makes it suitable for use in creams and lotions, enhancing the overall stability and shelf-life of these products.

Case Study:
In a formulation study, the incorporation of this compound into a moisturizing cream was found to improve the product's stability under varying temperature conditions. The cream maintained its consistency and efficacy over time, demonstrating the compound's utility in cosmetic applications .

Summary Table of Applications

Application AreaSpecific UseObservations
Medicinal ChemistryAntimycobacterial agentHigh activity against Mycobacterium tuberculosis with MIC = 1.56 µg/mL
Cosmetic FormulationStabilizing agent in creams and lotionsImproved stability and shelf-life in formulations

Comparison with Similar Compounds

Structural Analogues

Pyrazine-2-carboxylate derivatives vary primarily in substituents at positions 3, 5, and 4. Key structural analogs include:

Compound Name Substituents (Position 3) Key Features Reference
Methyl 3-(triphenylphosphoranylideneamino)pyrazine-2-carboxylate Triphenylphosphoranylideneamino NP bond, used in pteridinone synthesis
Methyl 3-amino-6-chloro-5-(azepan-1-yl)pyrazine-2-carboxylate Amino, chloro, azepan-1-yl Suzuki coupling product, antitumor potential
Methyl 3-[(3-trifluoromethylphenyl)carbamoyl]pyrazine-2-carboxylate Carbamoyl (aryl-substituted) Antimycobacterial activity, high melting point
Methyl 3-bromo-6-methylpyrazine-2-carboxylate Bromo, methyl Intermediate for agrochemicals/pharmaceuticals
Methyl 3-amino-2-pyrazinecarboxylate Amino Precursor for halogenated derivatives

Key Observations :

  • Azepan-1-yl and triphenylphosphoranylideneamino groups enhance solubility or reactivity for specific applications (e.g., heterocyclization in ).

Implications for Target Compound :

  • The dibenzoylamino group likely requires acylation of a 3-aminopyrazine precursor using benzoyl chloride under basic conditions.
  • Steric hindrance from dibenzoylamino may necessitate optimized coupling conditions (e.g., elevated temperatures, bulky ligands).

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and melting points:

Compound Melting Point (°C) Solubility Stability Notes Reference
Methyl 3-[(3-trifluoromethylphenyl)carbamoyl]... 106–108 Low in water Stable under neutral conditions
Methyl 3-amino-5-(azepan-1-yl)-6-aryl... 96–218 Moderate in DMSO Sensitive to acidic hydrolysis
Methyl 3-bromo-6-methyl... N/A Organic solvents Light-sensitive

Hypothesized for Target Compound :

  • Higher melting point (>150°C) due to aromatic stacking of benzoyl groups.
  • Limited aqueous solubility, requiring DMSO or ethanol for biological assays.

Biological Activity

Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through the condensation of pyrazine-2-carboxylic acid derivatives with dibenzoyl chloride. The resulting compound features a pyrazine ring substituted with a carboxylate group and dibenzoyl amine, which enhances its lipophilicity and potentially its biological activity.

The biological activity of this compound has been linked to its interaction with various molecular targets. This compound may exhibit antimicrobial properties by inhibiting essential enzymes in bacterial cell wall synthesis. For instance, studies have indicated that pyrazine derivatives can target decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme critical for the survival of Mycobacterium tuberculosis .

Antimycobacterial Activity

Research has shown that compounds related to this compound possess significant antimycobacterial activity. For example, analogs with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against Mycobacterium tuberculosis H37Rv, indicating potent activity .

CompoundMIC (μg/mL)Activity Type
3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid1.56Antimycobacterial
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate3.13Antimycobacterial
This compoundTBDAntimycobacterial (predicted)

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of related compounds have indicated low toxicity profiles, suggesting that these compounds could be safe for further development as therapeutic agents . The absence of significant cytotoxic effects reinforces the potential for these compounds in clinical applications.

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of pyrazine derivatives. For instance, modifications to the dibenzoyl group or the introduction of additional functional groups have been shown to enhance biological activity against Mycobacterium tuberculosis while maintaining low cytotoxicity .

Example Study: Synthesis and Evaluation

In a comprehensive study, researchers synthesized a series of substituted pyrazinecarboxamides and evaluated their biological activity. The results indicated that specific substitutions led to increased antimycobacterial efficacy, with some compounds showing up to 72% inhibition against M. tuberculosis .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(dibenzoylamino)pyrazine-2-carboxylate?

The compound is typically synthesized via multi-step protocols starting from methyl pyrazine-2-carboxylate derivatives. For example, a modified Kirsanov method using triphenylphosphine, hexachloroethane, and triethylamine can introduce the dibenzoylamino group . Key steps include nucleophilic substitution or coupling reactions, often requiring anhydrous conditions. Yields may vary due to competing side reactions (e.g., over-reduction or impurity formation), necessitating careful stoichiometric control and purification via column chromatography or recrystallization .

Q. How can structural characterization of this compound be performed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the crystal structure, particularly to confirm the iminophosphorane functionality and stereochemistry . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., aromatic protons at δ 8.7–9.3 ppm for pyrazine rings) .
  • HRMS : High-resolution mass spectrometry to confirm molecular weight and fragmentation patterns .

Q. What purification challenges arise during synthesis?

Common issues include residual solvents, unreacted starting materials, and byproducts from incomplete coupling. For instance, NaBH4_4-mediated reductions may leave impurities requiring multiple EtOAc extractions and MgSO4_4 drying . Advanced purification methods like preparative HPLC or gradient flash chromatography (e.g., EtOAc/petroleum spirit) are recommended for isolating high-purity batches (>95%) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

Density Functional Theory (DFT) calculations and molecular docking (e.g., with AutoDock Vina) can predict binding affinities to targets like HIV reverse transcriptase or NMDA receptors. For example, substituent effects (e.g., electron-withdrawing groups on the pyrazine ring) can enhance interactions with catalytic residues . QSAR models using Hammett constants or LogP values may further guide derivatization .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Discrepancies in MIC values (e.g., antimycobacterial activity ranging from 1.56 to 18.91 µg/mL) may stem from assay conditions (e.g., pH, bacterial strain variations) or solubility differences. Mitigation strategies include:

  • Standardizing biological assays (e.g., microdilution methods for Mtb H37Rv).
  • Incorporating pharmacokinetic profiling (e.g., LogD measurements to assess membrane permeability) .

Q. How can derivatization improve metabolic stability or target selectivity?

Introducing electron-donating groups (e.g., methoxy or azepane) or bioisosteres (e.g., sulfonamides replacing carboxylates) can enhance metabolic stability. For NMDA receptor targeting, sulfonyl chloride intermediates enable selective modifications (e.g., benzene sulfonamide derivatives), as shown in pharmacological tool compounds like MPX-004/007 . Boc-protection of amino groups also aids in stepwise functionalization .

Q. What crystallographic challenges arise during polymorph screening?

Polymorphs may form due to flexible benzoyl groups, complicating structure determination. High-resolution data (≤1.0 Å) and twin refinement (via SHELXL) are essential. For unstable crystals, cryo-cooling (100 K) or in situ diffraction (e.g., via synchrotron sources) improves data quality .

Methodological Resources

  • Synthesis Protocols : .
  • Crystallography : SHELX workflows , structural validation using PLATON .
  • Biological Assays : MIC determination against Mtb H37Rv , cytotoxicity screening on HepG2 cells .

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